molecular formula C8H8O2S B15131799 5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 19156-53-7

5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B15131799
CAS No.: 19156-53-7
M. Wt: 168.21 g/mol
InChI Key: FOEWQEWMTUGMEW-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is a heterocyclic compound that contains both sulfur and carbon atoms in its structure. This compound is part of the thiophene family, which is known for its versatile synthetic applicability and interesting pharmacological properties. Thiophenes are widely used as building blocks in many agrochemicals and pharmaceuticals, including antibacterial, antifungal, analgesic, anti-inflammatory, antioxidant, local anesthetic, and antitumor agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . The benzylidene derivatives are prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, which are obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is unique due to its specific structure, which combines a cyclopentane ring with a thiophene ring. This unique structure contributes to its versatile reactivity and wide range of applications in various fields.

Properties

CAS No.

19156-53-7

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

InChI

InChI=1S/C8H8O2S/c9-8(10)6-4-11-7-3-1-2-5(6)7/h4H,1-3H2,(H,9,10)

InChI Key

FOEWQEWMTUGMEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC=C2C(=O)O

Origin of Product

United States

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